3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER
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Overview
Description
3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER is a chemical compound with the molecular formula C18H16N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its biphenyl and cyanoacrylic acid ester functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER typically involves the reaction of biphenyl-4-ylamine with ethyl cyanoacetate under specific conditions. One common method involves the use of a solvent-free reaction, where the reactants are stirred at elevated temperatures to yield the desired product . Another method involves the use of solvents such as ethanol, where the reaction is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, cyanoacrylic acid derivatives, and amine derivatives .
Scientific Research Applications
3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The biphenyl group allows for strong π-π interactions, while the cyanoacrylic acid ester group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Biphenyl-4-ylamino)-2-cyanoacrylic acid methyl ester
- 3-(Biphenyl-4-ylamino)-2-cyanoacrylic acid propyl ester
- 3-(Biphenyl-4-ylamino)-2-cyanoacrylic acid butyl ester
Uniqueness
3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-phenylanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16(12-19)13-20-17-10-8-15(9-11-17)14-6-4-3-5-7-14/h3-11,13,20H,2H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAYNHUNFJQNTI-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-00-5 |
Source
|
Record name | 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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